molecular formula C14H18N4OS B4358828 N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-N'-PHENETHYLTHIOUREA

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-N'-PHENETHYLTHIOUREA

Cat. No.: B4358828
M. Wt: 290.39 g/mol
InChI Key: YTEMUPNCRLZLBB-UHFFFAOYSA-N
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Description

N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(2-phenylethyl)thiourea is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a thiourea derivative, characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a phenylethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(2-phenylethyl)thiourea typically involves the reaction of 1-(methoxymethyl)-1H-pyrazole-4-amine with 2-phenylethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its enzyme inhibition properties, particularly carbonic anhydrase inhibitors.

    Medicine: Potential therapeutic agent due to its antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, which is crucial for various physiological processes. This inhibition can lead to reduced tumor growth and progression, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylthiourea
  • N,N’-diphenylthiourea
  • N,N’-diethylthiourea

Uniqueness

N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N’-(2-phenylethyl)thiourea stands out due to its unique substitution pattern on the pyrazole ring and the presence of the phenylethyl group. These structural features contribute to its distinct biochemical and physiological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(methoxymethyl)pyrazol-4-yl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-11-18-10-13(9-16-18)17-14(20)15-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEMUPNCRLZLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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